molecular formula C8H8N2O2S B8472663 7-(hydroxymethyl)-1H-pyrido[2,3-b][1,4]thiazin-2(3H)-one CAS No. 443955-73-5

7-(hydroxymethyl)-1H-pyrido[2,3-b][1,4]thiazin-2(3H)-one

Cat. No. B8472663
M. Wt: 196.23 g/mol
InChI Key: KKJXODIZHYFSRW-UHFFFAOYSA-N
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Patent
US07618959B2

Procedure details

2-Oxo-2,3-dihydro-1H-pyrido[2,3-b][1,4]thiazine-7-carboxylic acid (2.48 g) was reacted with iso-butylchloroformate and sodium borohydride by the method of Preparation (14b) to afford a solid (1.3 g), after recrystallisation from chloroform-methanol (9:1). MS (ES) m/e 197 (M+H)+.
Quantity
2.48 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
( 14b )
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[O:1]=[C:2]1[CH2:7][S:6][C:5]2[N:8]=[CH:9][C:10]([C:12](O)=[O:13])=[CH:11][C:4]=2[NH:3]1.C(OC(Cl)=O)C(C)C.[BH4-].[Na+]>>[OH:13][CH2:12][C:10]1[CH:9]=[N:8][C:5]2[S:6][CH2:7][C:2](=[O:1])[NH:3][C:4]=2[CH:11]=1 |f:2.3|

Inputs

Step One
Name
Quantity
2.48 g
Type
reactant
Smiles
O=C1NC2=C(SC1)N=CC(=C2)C(=O)O
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C(C)C)OC(=O)Cl
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[BH4-].[Na+]
Name
( 14b )
Quantity
0 (± 1) mol
Type
reactant
Smiles

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
OCC1=CC2=C(SCC(N2)=O)N=C1
Measurements
Type Value Analysis
AMOUNT: MASS 1.3 g
YIELD: CALCULATEDPERCENTYIELD 56.2%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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